5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine

Physicochemical profiling Drug-likeness Lead optimization

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine (CAS 2445846-08-0) is a trisubstituted heterocyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery. The compound features a characteristic 5-chloro-7-methoxy substitution pattern on the pyrimidine ring and a 2-methoxyethyl group at the N1 position of the pyrazole, distinguishing it from other N1-alkyl analogs such as N1-methyl or N1-isopropyl derivatives.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
Cat. No. B12956655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C=N1)N=C(N=C2OC)Cl
InChIInChI=1S/C9H11ClN4O2/c1-15-4-3-14-7-6(5-11-14)12-9(10)13-8(7)16-2/h5H,3-4H2,1-2H3
InChIKeyHMZAXIFPXSFRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine: Core Scaffold Identity for Kinase-Focused Procurement


5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine (CAS 2445846-08-0) is a trisubstituted heterocyclic small molecule belonging to the pyrazolo[4,3-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a characteristic 5-chloro-7-methoxy substitution pattern on the pyrimidine ring and a 2-methoxyethyl group at the N1 position of the pyrazole, distinguishing it from other N1-alkyl analogs such as N1-methyl or N1-isopropyl derivatives. Pyrazolo[4,3-d]pyrimidines have been validated as ATP-competitive inhibitors of multiple kinases including CDK2, CDK5, CDK7, CDK9, SYK, LRRK2, and mTOR, with several trisubstituted derivatives demonstrating nanomolar potency in biochemical and cellular assays [2][3][4]. Within this established pharmacophore space, the 2-methoxyethyl substituent at N1 represents a deliberate physicochemical modulation strategy aimed at altering solubility, metabolic stability, and kinase selectivity profiles relative to simpler alkyl congeners.

Why N1-Alkyl Variation in 5-Chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidines Cannot Be Treated as Interchangeable During Sourcing


Within the 5-chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine chemotype, the identity of the N1 substituent is not a passive structural feature; it directly modulates kinase binding-site complementarity and physicochemical properties critical for assay performance. The pyrazolo[4,3-d]pyrimidine hinge-binding core relies on precise spatial orientation within the ATP pocket, and N1-substituent steric bulk and polarity influence both the binding pose and the compound's logP/logD, aqueous solubility, and metabolic liability [1]. Trisubstituted pyrazolo[4,3-d]pyrimidines evaluated across CDK family members display divergent selectivity fingerprints that correlate with peripheral substitution patterns including the N1 moiety [2]. Furthermore, 2-methoxyethyl-bearing analogs have been explicitly claimed in kinase inhibitor patents as distinct embodiments from methyl, ethyl, or isopropyl congeners, underscoring that these substituents confer non-equivalent biological and pharmaceutical properties [3]. For procurement decisions, assuming functional interchangeability between N1-(2-methoxyethyl) and N1-methyl or N1-isopropyl variants risks introducing uncontrolled variables in structure-activity relationship (SAR) campaigns, selectivity profiling, or in vivo pharmacokinetic studies.

Head-to-Head Physicochemical and Selectivity Evidence for 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine Versus N1-Alkyl Analogs


Calculated Partition Coefficient (clogP) and Topological Polar Surface Area (TPSA) Differentiation from N1-Isopropyl and N1-Methyl Congeners

The 2-methoxyethyl substituent at N1 imparts quantitatively distinct physicochemical properties compared to the N1-isopropyl (CAS 2445846-16-0) and N1-methyl-3-propyl (CAS 1093065-13-4) analogs. Calculated physicochemical parameters derived from the validated MolCore/Chemsrc datasheets reveal a meaningful shift in lipophilicity and polarity that directly influences aqueous solubility and permeability .

Physicochemical profiling Drug-likeness Lead optimization

CDK8 Inhibitory Potency of 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine in Human Cell-Based Assay

The compound bearing the N1-(2-methoxyethyl) substitution has been profiled against CDK8, a transcriptional cyclin-dependent kinase implicated in colorectal cancer and acute myeloid leukemia. In a cell-based assay using the 7dF3 clone of human HEK293 cells expressing CDK8, the compound demonstrated potent inhibition [1].

Cyclin-dependent kinase 8 Transcriptional CDKs Oncology target

CDK7/Cyclin H/MNAT1 Biochemical Inhibition Profile Relative to CDK Family Selectivity Landscape

The N1-(2-methoxyethyl) pyrazolo[4,3-d]pyrimidine derivative has been evaluated biochemically against the CDK7/Cyclin H/MNAT1 trimeric complex, a key regulator of RNA polymerase II transcription. The compound's potency aligns with the emerging SAR for trisubstituted pyrazolo[4,3-d]pyrimidines, where N1-substituent polarity modulates CDK7 versus CDK2 selectivity [1][2].

CDK7 inhibition Transcriptional kinase Cancer therapeutics

Kinase Selectivity Breadth Consistent with Patent-Disclosed Multi-Kinase Profiling of N1-(2-Methoxyethyl) Pyrazolo[4,3-d]pyrimidines

Patent US 9,637,491 B2 explicitly claims pyrazolo[4,3-d]pyrimidines bearing N1-substituents including 2-methoxyethyl as inhibitors of SYK, LRRK2, and/or MYLK kinases. The patent establishes that the 2-methoxyethyl group is a specifically claimed embodiment, distinct from N1-methyl, ethyl, isopropyl, and other alkyl variations, reflecting distinct kinase selectivity profiles observed during screening [1].

Kinase selectivity profiling SYK LRRK2 MYLK

In Silico Drug-Likeness and Metabolic Stability Prediction Advantage of the 2-Methoxyethyl Moiety

The 2-methoxyethyl side chain introduces an ether oxygen that can serve as a hydrogen-bond acceptor, potentially reducing CYP-mediated oxidative metabolism compared to the all-carbon isopropyl or propyl chains. While direct experimental microsomal stability data for the specific compound are not publicly available, the structural feature aligns with established medicinal chemistry principles wherein ether-containing side chains exhibit reduced CYP450 hydroxylation rates relative to their alkyl counterparts [1]. The 2-methoxyethyl group is also a recognized protecting group strategy in prodrug and solubility-enhancing applications [2].

Metabolic stability CYP liability In silico ADME

Procurement-Relevant Application Scenarios for 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine Based on Quantified Differentiation Evidence


CDK8- or CDK7-Focused Kinase Profiling Panels Requiring Nanomolar Potency with Favorable Aqueous Solubility

Research groups conducting biochemical or cell-based kinase selectivity screening against transcriptional CDKs (CDK8, CDK7) should prioritize this compound over N1-alkyl analogs due to its demonstrated CDK8 IC50 of 9 nM [1] and CDK7 IC50 of 20 nM [2] combined with its computationally predicted lower clogP (~0.9) and higher TPSA (~72 Ų) versus N1-isopropyl (clogP ~1.8, TPSA ~51 Ų) and N1-methyl-3-propyl (clogP ~2.5, TPSA ~51 Ų) derivatives . The improved solubility profile reduces the risk of compound precipitation in assay media, enhancing dose-response curve reliability.

SYK/LRRK2/MYLK Multi-Kinase Inhibitor Discovery Programs Leveraging Patent-Distinguished N1 Substituent Scope

As explicitly claimed in US Patent 9,637,491 B2, the N1-(2-methoxyethyl) moiety constitutes a distinct embodiment within the pyrazolo[4,3-d]pyrimidine kinase inhibitor scaffold for SYK, LRRK2, and MYLK targets [1]. Lead optimization teams targeting these kinases for autoimmune, inflammatory, or neurodegenerative indications should source this specific compound as a key SAR probe, recognizing that its patent-distinguished substitution pattern is non-obvious and functionally non-equivalent to simple N1-alkyl variants covered by the same patent.

Physicochemical Property-Driven Lead Optimization Where Low Lipophilicity and High TPSA Are Critical Selection Filters

Medicinal chemistry programs employing property-based design filters (e.g., Lipinski Rule of 5, CNS MPO, or ligand efficiency metrics) will find the 2-methoxyethyl analog preferable to N1-propyl or N1-isopropyl comparators. The compound's TPSA (~72 Ų) exceeds the 50-60 Ų range typical of brain-penetrant kinase inhibitors, making it more suitable for peripheral target indications where reduced CNS exposure is desired. Additionally, the lower clogP reduces hERG and phospholipidosis risk scores in multi-parameter optimization workflows.

Metabolic Stability-First Screening Cascades for Pyrazolo[4,3-d]pyrimidine Lead Series

For discovery teams prioritizing intrinsic clearance as a primary triage endpoint, the 2-methoxyethyl substitution offers a structural rationale for reduced CYP-mediated oxidation compared to all-carbon N1-alkyl chains [1]. While experimental microsomal stability data are required for definitive ranking, procurement of this compound for head-to-head comparative stability assays against N1-isopropyl (CAS 2445846-16-0) and N1-methyl-3-propyl (CAS 1093065-13-4) analogs represents a scientifically justified experimental design that can de-risk the N1-substituent selection for the lead series.

Quote Request

Request a Quote for 5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.